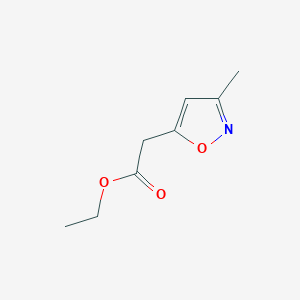

Ethyl 2-(3-methylisoxazol-5-yl)acetate

Description

Overview of Isoxazole (B147169) Heterocycles in Contemporary Organic Synthesis

Isoxazoles are five-membered heterocyclic aromatic compounds containing one nitrogen and one oxygen atom in adjacent positions. google.com This unique arrangement of heteroatoms imparts a distinct electronic character to the ring, making it susceptible to a variety of chemical transformations. The isoxazole ring is a common scaffold in numerous pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov Its prevalence in medicinal chemistry is particularly noteworthy, with the isoxazole moiety being a key component in drugs such as the anti-inflammatory agent valdecoxib (B1682126) and the antibiotic sulfamethoxazole. scribd.com

The synthesis of the isoxazole ring can be achieved through several established methodologies, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds being the most prominent. google.comnih.gov The stability of the isoxazole ring allows for further functionalization, while its susceptibility to ring-opening reactions under specific conditions provides a pathway to diverse acyclic structures, further highlighting its synthetic utility. nih.gov

Rationale for Research Focus on Ethyl 2-(3-methylisoxazol-5-yl)acetate

This compound emerges as a compound of significant academic interest due to its bifunctional nature. It possesses the characteristic isoxazole ring, which can be a pharmacophore or a reactive intermediate, and an ethyl acetate (B1210297) side chain that offers a handle for a variety of chemical modifications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives, opening up avenues for the synthesis of a diverse library of compounds.

The strategic placement of the methyl group at the 3-position and the acetate group at the 5-position of the isoxazole ring influences the reactivity and potential applications of the molecule. This substitution pattern is found in various biologically active molecules, making this compound a valuable building block for drug discovery and development. Furthermore, the exploration of its chemical properties contributes to the fundamental understanding of isoxazole chemistry and the development of novel synthetic methodologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-methyl-1,2-oxazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-11-8(10)5-7-4-6(2)9-12-7/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZXLVXMAFQCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=NO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469099 | |

| Record name | Ethyl 2-(3-methylisoxazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173850-46-9 | |

| Record name | Ethyl 2-(3-methylisoxazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of Ethyl 2 3 Methylisoxazol 5 Yl Acetate

Functional Group Interconversions of the Ester Moiety

The ester functional group in Ethyl 2-(3-methylisoxazol-5-yl)acetate is amenable to several standard transformations, providing access to a variety of derivatives.

Hydrolysis to Carboxylic Acid Derivatives (e.g., 2-(3-Methylisoxazol-5-yl)acetic acid)

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(3-Methylisoxazol-5-yl)acetic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

In the presence of a dilute acid, such as hydrochloric or sulfuric acid, the ester undergoes hydrolysis when heated with an excess of water. The reaction is reversible, and the use of a large volume of water helps to drive the equilibrium towards the formation of the carboxylic acid and ethanol (B145695). libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org

Base-Promoted Hydrolysis (Saponification):

Alkaline hydrolysis, or saponification, is an irreversible process that typically proceeds with high yield. The reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction is second-order, and its rate is dependent on the concentrations of both the ester and the hydroxide ion. mdpi.com The process yields the sodium salt of the carboxylic acid, which is then protonated in a separate acidic workup step to afford the free carboxylic acid, 2-(3-Methylisoxazol-5-yl)acetic acid.

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat, excess H₂O | 2-(3-Methylisoxazol-5-yl)acetic acid |

| Base-Promoted Hydrolysis | 1. NaOH(aq), heat 2. H₃O⁺ | 2-(3-Methylisoxazol-5-yl)acetic acid |

Amidation and Transesterification Reactions

Amidation:

The direct conversion of this compound to amides can be achieved by reacting it with amines. While this transformation can be challenging, base-promoted methods have been developed. For instance, the use of a strong base like sodium tert-butoxide in DMSO can facilitate the amidation of unactivated esters. jyu.fi Alternatively, direct amidation of the corresponding carboxylic acid, obtained after hydrolysis, is a more common and efficient route. This two-step process often involves the use of coupling agents to activate the carboxylic acid. lookchemmall.com

Transesterification:

Transesterification involves the conversion of the ethyl ester to another ester by reaction with a different alcohol in the presence of a catalyst. This reaction can be catalyzed by either acids or bases. Lewis acids are effective catalysts for transesterification. mdpi.comresearchgate.net The reaction involves the nucleophilic attack of the new alcohol on the carbonyl carbon of the ester, leading to the displacement of ethanol. The efficiency of the reaction can be enhanced by using the new alcohol as the solvent to drive the equilibrium towards the desired product.

| Transformation | Typical Reagents | Resulting Functional Group |

| Amidation | Amine, Strong Base (e.g., t-BuOK) | Amide |

| Transesterification | Alcohol, Lewis Acid Catalyst | New Ester |

Reactions Involving the Isoxazole (B147169) Ring System

The isoxazole ring in this compound is a stable aromatic system, but it can undergo a variety of reactions, including ring-opening, isomerization, and functionalization.

Ring-Opening Reactions

The N-O bond in the isoxazole ring is the weakest bond and is susceptible to cleavage under certain conditions, leading to ring-opened products. For 3,5-disubstituted isoxazoles, ring-opening can be initiated by various reagents. For example, molybdenum hexacarbonyl has been used to promote the ring opening of 3,5-disubstituted isoxazoles, particularly those with aromatic substituents.

Isomerization Pathways (e.g., Isoxazole-Isoxazole Isomerization)

Isoxazoles can undergo isomerization to other heterocyclic systems. A notable example is the photochemical isomerization of 3,5-disubstituted isoxazoles to their corresponding oxazole (B20620) counterparts. oup.comacs.org This transformation proceeds via a photo-induced transposition reaction. Additionally, while not directly involving the title compound, the observed isomerization between 3-amino-5-methylisoxazole (B124983) and 5-amino-3-methylisoxazole (B44965) suggests that rearrangements of substituents on the isoxazole core are possible under certain conditions. researchgate.net

| Isomerization Type | Conditions | Product |

| Isoxazole to Oxazole | Photochemical (e.g., UV light) | 2-Methyl-5-(substituted)oxazole |

Functionalization at Different Positions of the Isoxazole Core

The isoxazole ring can be functionalized at its carbon positions.

Functionalization at the C4 Position: The C4 position of the isoxazole ring is the most electron-rich carbon and is therefore susceptible to electrophilic aromatic substitution.

Functionalization of the 3-Methyl Group: The methyl group at the C3 position can also be a site for functionalization. Radical-mediated reactions can be employed to introduce functional groups at this position. For example, a tandem Csp³-H bond functionalization of the methyl ketone precursor to the isoxazole, followed by a 1,3-dipolar cycloaddition, allows for the synthesis of 3-acyl-isoxazoles. nih.gov This suggests that the methyl group of this compound could potentially undergo similar radical-initiated transformations.

Alkylation and Annulation Reactions

The nucleophilic character of the α-carbon in the acetate (B1210297) side chain is central to the reactivity of this compound, enabling a variety of carbon-carbon bond-forming reactions.

Alkylation Strategies at Active Methylene (B1212753) Centers

The methylene group (-CH2-) in this compound is activated by the adjacent electron-withdrawing isoxazole ring and the carbonyl group of the ester. This activation facilitates the deprotonation of the α-carbon by a suitable base to form a stabilized carbanion, which can then act as a nucleophile in reactions with alkylating agents.

General alkylation of active methylene compounds is a well-established method for forming new carbon-carbon bonds. google.com The process typically involves the use of a base to generate a carbanion from the active methylene compound, followed by the addition of an alkylating agent. google.com A variety of bases and alkylating agents can be employed, allowing for significant control over the final product. google.comresearchgate.net

Commonly Employed Conditions for Alkylation:

| Base | Alkylating Agent | Solvent | Temperature | Outcome |

| Inorganic bases (e.g., K2CO3, Cs2CO3, NaOH) | Alkyl halides (e.g., benzyl (B1604629) bromide, allyl bromide) | Polar aprotic solvents (e.g., DMF, Acetonitrile) | Room Temperature to 70°C | Mono- or di-alkylated products |

| Stronger bases (e.g., NaH, LDA) | Less reactive alkyl halides | Anhydrous THF, Diethyl ether | -78°C to Room Temperature | Controlled mono-alkylation |

This table represents general conditions for the alkylation of active methylene compounds and is applicable to this compound.

The choice of base is crucial; weaker inorganic bases like potassium or cesium carbonate can effectively promote alkylation with reactive halides. researchgate.net For instance, cesium carbonate in DMF is a highly efficient system for the dialkylation of various active methylene compounds. researchgate.net Stronger bases, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), are used for generating the carbanion quantitatively, which is particularly useful when reacting with less reactive alkylating agents or when precise control over mono-alkylation is required. The resulting alkylated isoxazole derivatives are precursors to a wide range of more complex molecules.

Annulation Reactions for Polycyclic Systems

Annulation reactions, which involve the formation of a new ring onto an existing molecule, can be employed to construct polycyclic systems from precursors like this compound. Following an initial C-C bond formation, such as alkylation or Michael addition, an intramolecular cyclization can lead to fused or bridged ring systems.

A prominent strategy involves the reaction of a nucleophile with a substrate that contains both an electrophilic center and a leaving group, or two electrophilic centers that can react sequentially. For example, substrate-controlled [4+2] and [3+2] annulation reactions are powerful methods for synthesizing complex polycyclic frameworks. mdpi.com In these reactions, the choice of substrate and reaction conditions can selectively determine the pathway, leading to different ring systems. mdpi.com

While specific examples starting from this compound are not prevalent in the literature, the principle can be applied. For instance, after alkylation with a reagent containing a second electrophilic site, an intramolecular condensation or cyclization could be induced. This approach would transform the isoxazole acetate into a key component of a larger, polycyclic structure, demonstrating its utility as a scaffold in diversity-oriented synthesis.

Olefination and Condensation Reactions

The active methylene group of this compound is also a key participant in olefination and condensation reactions, particularly with carbonyl compounds.

Knoevenagel Condensation with Aldehydes

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. researchgate.net This reaction with this compound would involve the deprotonation of the active methylene group, followed by a nucleophilic attack on the carbonyl carbon of an aldehyde. Subsequent dehydration yields an α,β-unsaturated product.

A closely related and well-documented reaction is the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. This is often achieved through a one-pot, three-component reaction of ethyl acetoacetate (B1235776), hydroxylamine (B1172632) hydrochloride, and various aromatic aldehydes. nih.govresearchgate.net This reaction proceeds through the in-situ formation of an isoxazolone, which then undergoes condensation with the aldehyde. nih.gov The reactivity demonstrated in these syntheses serves as a strong model for the expected outcome of a Knoevenagel condensation with pre-formed this compound.

The reaction is generally efficient and can be promoted by a variety of catalysts, including conventional bases and greener alternatives like ionic liquids or eco-friendly catalysts in aqueous media. researchgate.net

Examples of Knoevenagel-type Condensation with Related Isoxazoles:

| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Tartaric Acid | Water | 85 | researchgate.net |

| 4-Chlorobenzaldehyde | Tartaric Acid | Water | 88 | researchgate.net |

| 4-Nitrobenzaldehyde | Tartaric Acid | Water | 90 | researchgate.net |

| 4-Methoxybenzaldehyde | Tartaric Acid | Water | 82 | researchgate.net |

| 3-Nitrobenzaldehyde | Tartaric Acid | Water | 85 | researchgate.net |

This table showcases results from the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones, which is mechanistically analogous to the Knoevenagel condensation of this compound.

The products of these condensations, substituted vinyl isoxazoles, are themselves valuable synthetic intermediates, containing a reactive α,β-unsaturated system suitable for further transformations like Michael additions or cycloadditions.

Other Carbon-Carbon Bond Forming Reactions

Beyond alkylation and Knoevenagel condensation, the activated methylene center of this compound can participate in other important carbon-carbon bond-forming reactions. These reactions leverage the nucleophilic character of the corresponding carbanion.

One such transformation is the Michael addition , where the carbanion adds to an α,β-unsaturated carbonyl compound. This conjugate addition is a powerful tool for forming 1,5-dicarbonyl compounds or their equivalents, which can then be used in subsequent cyclization reactions, such as the Robinson annulation.

Furthermore, the ester functionality allows for Claisen condensation reactions. In the presence of a strong base like sodium ethoxide, this compound could undergo self-condensation or a crossed Claisen condensation with another ester. This would result in the formation of a β-keto ester, a highly versatile synthetic intermediate.

These varied reactions underscore the synthetic potential of this compound as a scaffold for building molecular complexity, enabling the introduction of diverse functional groups and the construction of elaborate carbocyclic and heterocyclic systems.

Applications in Medicinal Chemistry

Role as a Scaffold in Drug Design

The isoxazole (B147169) nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of drugs with diverse therapeutic applications. scribd.com Its ability to participate in hydrogen bonding and other non-covalent interactions, combined with its metabolic stability, makes it an attractive core structure for the design of new drug candidates. Ethyl 2-(3-methylisoxazol-5-yl)acetate serves as a versatile starting material for the synthesis of novel isoxazole-containing compounds with potential biological activity.

Precursor for the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of a wide range of bioactive molecules. By modifying the ester functionality and potentially the isoxazole ring, chemists can generate libraries of compounds for screening against various biological targets. For example, the synthesis of novel amides and hydrazides from this ester can lead to compounds with potential antimicrobial, anti-inflammatory, or anticancer properties. researchgate.net The isoxazole moiety itself has been incorporated into compounds targeting a wide array of enzymes and receptors.

Examples of Bioactive Molecules Derived from Isoxazole Scaffolds

| Compound Class | Therapeutic Area |

| Sulfonamides (e.g., Sulfamethoxazole) | Antibacterial |

| Coxibs (e.g., Valdecoxib) | Anti-inflammatory |

| Penicillin derivatives (e.g., Cloxacillin) | Antibiotic |

| Various experimental compounds | Anticancer, Antiviral, Antifungal |

Utility in Materials Science

Monomer for Isoxazole-Containing Polymers

The isoxazole (B147169) ring can be incorporated into polymer backbones or as pendant groups to create materials with unique properties. While direct polymerization of Ethyl 2-(3-methylisoxazol-5-yl)acetate is not straightforward, it can be chemically modified to introduce a polymerizable group. For instance, reduction of the ester to an alcohol followed by reaction with acryloyl chloride would yield a vinyl monomer that can be polymerized to form a polymer with pendant isoxazole moieties. Such polymers may exhibit interesting thermal, optical, or electronic properties.

Building Block for Functional Materials

The unique electronic and structural features of the isoxazole ring make it an attractive component for the design of functional organic materials. Isoxazole derivatives have been investigated for their potential applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), and sensors. arkat-usa.orgbeilstein-journals.org The ability to tune the electronic properties of the isoxazole ring through substitution makes it possible to design molecules with specific photophysical or electronic characteristics. This compound can serve as a starting point for the synthesis of more complex isoxazole-containing molecules for these applications. For example, the ester could be elaborated into a more extended conjugated system suitable for use in electronic devices.

Computational and Theoretical Investigations of Ethyl 2 3 Methylisoxazol 5 Yl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to calculate the electronic structure of molecules, providing a basis for understanding their properties and reactivity. For Ethyl 2-(3-methylisoxazol-5-yl)acetate, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial to identify the various low-energy conformers that may exist. ukm.my

Table 1: Representative Optimized Geometrical Parameters for an Ester Moiety (Illustrative) This table illustrates typical data obtained from DFT geometry optimization for an ester group, based on general knowledge and studies of related molecules like ethyl acetate (B1210297).

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | O-C (ethyl) | ~1.45 Å |

| Bond Angle | O=C-O | ~124° |

| Bond Angle | C-O-C | ~116° |

| Dihedral Angle | C-C-O-C | Varies (e.g., ~180° for anti-periplanar) |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govsemanticscholar.org Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. irjweb.com DFT calculations are routinely used to compute the energies of these orbitals and visualize their spatial distribution. For a related compound, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the calculated HOMO-LUMO energy gap was found to be 4.9266 eV, indicating significant stability. iucr.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Isoxazole-Containing Compounds This table presents representative HOMO-LUMO data from computational studies on related heterocyclic systems to illustrate the typical values obtained.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | B3LYP/6–311G(d,p) | -5.8170 | -0.8904 | 4.9266 | iucr.org |

| Imidazole (B134444) Derivative | B3LYP/6-311G | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive, localized representation corresponding to Lewis structures (i.e., core orbitals, lone pairs, and bonding orbitals).

NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from filled (donor) orbitals to empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). This analysis can reveal the nature of charge distribution across this compound, identifying the most electron-rich and electron-deficient sites and explaining the stability derived from intramolecular charge transfer. researchgate.net

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. Comparing the calculated frequencies (often scaled by an empirical factor to account for anharmonicity and other systematic errors) with an experimental spectrum helps in assigning the observed absorption bands to specific vibrational modes of the molecule.

Similarly, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com Computational methods, including DFT and machine learning models trained on DFT data, can calculate the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). mdpi.com These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted NMR spectrum can be compared with experimental data to confirm the molecular structure and assign specific resonances. researchgate.netmdpi.com

Molecular Docking Studies for Understanding Potential Binding Modes in Theoretical Models

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for understanding potential biological activity. For this compound, docking studies can be used to hypothesize its binding mode within the active site of a target protein, providing insights into its potential pharmacological effects.

The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. A more negative score typically indicates a more favorable binding interaction. The results also reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the protein. Studies on other isoxazole (B147169) derivatives have shown their ability to bind to various biological targets, with docking scores indicating stable interactions. nih.gov

Table 3: Representative Molecular Docking Results for Isoxazole Derivatives Against a Theoretical Protein Target This table provides illustrative data based on docking studies of similar heterocyclic compounds to demonstrate typical outputs.

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Reference |

| 3-(1-ethylbenzimidazol-2-yl)-5-(phenyl)isoxazole | SARS-CoV-2 Mpro | -7.9 | THR21, THR26 | |

| 3-(1-ethylbenzimidazol-2-yl)-5-(4-chlorophenyl)isoxazole | SARS-CoV-2 Mpro | -7.7 | THR21, THR26, GLN69 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for the determination of reaction pathways and the calculation of activation energies, which govern the reaction rate.

For a compound like this compound, computational methods could be used to study its synthesis or degradation pathways. For example, DFT calculations could model the one-pot cyclocondensation reaction often used to form isoxazole rings, identifying the key transition states and intermediates involved. researchgate.net Similarly, the mechanism of its hydrolysis could be investigated, as has been done for ethyl acetate itself. ukm.my Such studies provide a detailed, step-by-step understanding of the reaction, revealing how bonds are formed and broken, and explaining the roles of catalysts or different reaction conditions. ukm.my

Investigation of Chemical Reactivity and Selectivity Parameters

Computational studies utilizing methods such as Density Functional Theory (DFT) are commonly employed to understand the chemical reactivity of molecules. These studies typically calculate a range of molecular properties and reactivity descriptors. For a compound like this compound, such an investigation would involve the calculation of:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

Global Reactivity Descriptors: Parameters derived from the FMO energies, such as ionization potential, electron affinity, global hardness, global softness, electronegativity, and the electrophilicity index, provide quantitative measures of the molecule's stability and reactivity.

However, no published studies were identified that have performed these calculations specifically for this compound. Therefore, a data table of these parameters cannot be generated.

Theoretical Investigations of Nonlinear Optical Properties

Theoretical investigations are essential for predicting the nonlinear optical (NLO) properties of new materials, which have potential applications in optoelectronics and photonics. Such studies on this compound would typically involve quantum chemical calculations to determine:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity, which is responsible for phenomena like second-harmonic generation.

Second-Order Hyperpolarizability (γ): Related to third-order NLO effects.

Organic molecules with donor-π-acceptor frameworks often exhibit significant NLO responses. While isoxazole derivatives have been investigated as a class for their NLO potential, specific theoretical calculations detailing the polarizability and hyperpolarizability values for this compound are not available in the current scientific literature. Consequently, a data table of NLO properties for this compound cannot be provided.

Mechanistic Insights from in Vitro Studies on Isoxazole Derivatives

Modulation of Enzyme Activity (e.g., Histone Deacetylase (HDAC) Inhibition in Cell-Free Assays)

No studies were identified that investigated the modulatory effects of Ethyl 2-(3-methylisoxazol-5-yl)acetate on enzyme activity, including its potential for Histone Deacetylase (HDAC) inhibition in cell-free assays.

Cellular Interactions in Model Systems

There is a lack of available research on the cellular interactions of this compound in model systems.

No data is available concerning the effects of this compound on the viability and proliferation of cell lines, such as its cytotoxic effects on neuroblastoma cells or leukemia HL-60 cells.

Information regarding the impact of this compound on molecular pathways, including the expression of proteins such as p21WAF-1, Bax, and Bcl-2, could not be found in the existing scientific literature.

There are no published studies that describe the influence of this compound on DNA synthesis in cultured cells.

Antimicrobial Activity Mechanisms in Vitro (e.g., against Bacterial and Fungal Strains, Biofilm Reduction)

No research has been published detailing the in vitro antimicrobial activity mechanisms of this compound, such as its efficacy against various bacterial and fungal strains or its ability to reduce biofilm formation.

Emerging Research Directions and Future Prospects for Ethyl 2 3 Methylisoxazol 5 Yl Acetate

Development of Novel Synthetic Strategies and Catalyst Systems

Recent research has emphasized the development of green and efficient methods for synthesizing isoxazole (B147169) derivatives. A significant trend is the use of multi-component reactions (MCRs) in aqueous media, which offers advantages such as operational simplicity, reduced use of hazardous solvents, and high atom economy. nih.govresearchgate.net For instance, the synthesis of related compounds like 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones has been successfully achieved through a one-pot reaction of aromatic aldehydes, ethyl acetoacetate (B1235776), and hydroxylamine (B1172632) hydrochloride using eco-friendly catalysts like tartaric acid in water. researchgate.net

The exploration of novel catalyst systems is another key area of development. While traditional syntheses often rely on basic catalysts, recent studies have demonstrated the efficacy of a wide range of catalysts, including:

Organocatalysts: Azolium salts, such as 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride, have been effectively used for the synthesis of ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate derivatives. eurekaselect.com

Ionic Liquids: These have been employed to facilitate green and efficient synthesis of isoxazolone derivatives. eurekaselect.com

Biocatalysts and Green Catalysts: Agro-waste-based catalysts and amine-functionalized cellulose (B213188) are being explored as sustainable alternatives. nih.govmdpi.com

These advancements in synthetic methodologies are not only making the production of isoxazole derivatives more environmentally friendly but are also enabling the creation of a wider variety of molecular structures with potentially new and improved properties.

| Catalyst Type | Examples | Advantages | Reference |

|---|---|---|---|

| Organocatalysts | 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride, Tartaric acid | Metal-free, environmentally benign, often mild reaction conditions | researchgate.neteurekaselect.com |

| Ionic Liquids | 4-(N,N-Dimethylamino)-pyridinium acetate (B1210297) | Green solvent, potential for recyclability, can enhance reaction rates | eurekaselect.com |

| Green Catalysts | Agro-waste extracts (e.g., WEOFPA), Amine-functionalized cellulose | Sustainable, low-cost, biodegradable | nih.govmdpi.com |

Exploration of Expanded Reactivity Profiles

The isoxazole ring is known for its unique reactivity, which allows for a variety of chemical transformations. A key area of emerging research is the exploration of the N-O bond cleavage, which can be initiated by various reagents to yield diverse products. For example, palladium-catalyzed insertion into the N-O bond of isoxazoles has been identified as a significant reaction pathway that can sometimes compete with other desired reactions, such as cross-coupling. nih.gov Understanding and controlling this reactivity is crucial for the strategic use of isoxazole-containing compounds in complex syntheses.

Furthermore, the ethyl acetate moiety of Ethyl 2-(3-methylisoxazol-5-yl)acetate offers a handle for a range of chemical modifications, including:

Hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides and esters.

Reduction to the alcohol, providing a building block for further derivatization.

Alpha-functionalization of the acetate group to introduce additional chemical complexity.

The interplay between the reactivity of the isoxazole ring and the ethyl acetate side chain opens up a vast chemical space for the creation of novel molecules with tailored properties.

Advanced Applications in Materials Science and Organic Electronics

The unique electronic properties of the isoxazole ring make it an attractive scaffold for the development of advanced materials. There is growing interest in the application of isoxazole derivatives in organic electronics, particularly in the development of:

Organic Light-Emitting Diodes (OLEDs): Isoxazole-containing compounds are being investigated as potential emitters or host materials in OLEDs due to their tunable fluorescence and electronic properties. The structural rigidity and aromatic nature of the isoxazole ring can contribute to high quantum yields and thermal stability, which are crucial for device performance. researchgate.netmdpi.com

Organic Semiconductors: The electron-deficient nature of the isoxazole ring makes it a candidate for n-type organic semiconductors. By chemically modifying the isoxazole core, researchers can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to optimize charge transport properties. researchgate.net

Hole-Transporting Materials (HTMs): Inverted perovskite solar cells often employ a hole-transporting layer to facilitate the efficient extraction of positive charge carriers. Isoxazole derivatives, when incorporated into larger conjugated systems, could be designed to have the appropriate energy levels and charge mobility to function as effective HTMs. rsc.orgrsc.org

While direct applications of this compound in this field have yet to be extensively reported, its structure represents a valuable building block for the synthesis of more complex, functional materials for organic electronics.

Role in Advanced Chemical Biology Probes

A particularly exciting and rapidly developing area of research is the use of isoxazoles as core components of chemical probes for studying biological systems. Photoaffinity labeling is a powerful technique for identifying the protein targets of drug molecules, and recent studies have highlighted the potential of the isoxazole ring to act as a "native" photo-cross-linker. cityu.edu.hknih.govresearchgate.net

Traditionally, photoaffinity probes are created by attaching a photoreactive group (like a diazirine or benzophenone) to a drug molecule. However, this can alter the drug's properties and how it interacts with its target. The discovery that the isoxazole ring itself can be photo-activated to form a covalent bond with nearby amino acid residues is a significant breakthrough. cityu.edu.hknih.gov This allows for the development of "minimally perturbed" probes, where the drug molecule's structure is largely preserved.

The general strategy for using an isoxazole-based probe involves:

Incubation: The probe is introduced to a biological sample (e.g., cells or cell lysate).

Photo-activation: The sample is exposed to UV light, which causes the isoxazole ring to become reactive.

Covalent Labeling: The activated isoxazole forms a covalent bond with its protein target(s).

Identification: The labeled proteins are then identified using techniques like mass spectrometry.

This compound could serve as a key starting material for the synthesis of such advanced chemical probes. The ethyl acetate group provides a convenient point of attachment for a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) that is necessary for the detection and isolation of the labeled proteins. cityu.edu.hknih.govmdpi.com

| Component | Function | Example in a Probe Derived from this compound |

|---|---|---|

| Recognition Element | Binds to the target protein | The isoxazole ring and other parts of the molecule that confer binding specificity |

| Photoreactive Group | Forms a covalent bond with the target upon UV irradiation | The isoxazole ring itself |

| Linker and Reporter Tag | Allows for detection and isolation of the labeled protein | A fluorescent dye or biotin attached via the ethyl acetate group |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

Retrosynthetic Planning: AI algorithms can predict synthetic routes for complex molecules, helping chemists to devise more efficient and novel synthetic strategies. cas.org

Reaction Optimization: Machine learning models can predict the outcome of a chemical reaction under different conditions (e.g., catalyst, solvent, temperature), thereby reducing the amount of trial-and-error experimentation required. nih.govprinceton.edubeilstein-journals.org For example, ML has been used to understand and predict the challenges in palladium-catalyzed cross-coupling reactions involving isoxazoles. nih.govprinceton.edu

De Novo Design: Generative AI models can design entirely new molecules with desired properties, opening up new possibilities for drug discovery and materials science. researchgate.netarxiv.org

In the context of this compound, AI and ML could be used to:

Design novel derivatives with enhanced properties for applications in materials science or as chemical probes.

Predict the optimal conditions for synthesizing these derivatives, saving time and resources.

Screen virtual libraries of isoxazole-based compounds for potential biological activity or desired material properties.

The integration of AI and high-throughput experimentation is creating a new paradigm of "self-driving labs" that can autonomously design, synthesize, and test new molecules, dramatically accelerating the pace of scientific discovery.

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(3-methylisoxazol-5-yl)acetate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step reactions or one-pot cyclocondensation. A robust method involves reacting diethyl 3-oxopentanedioate, aldehydes, and hydroxylamine hydrochloride in water using 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride (5 mol%) as an organocatalyst at 70°C. This method achieves high yields (48–84%), avoids chromatography, and aligns with green chemistry principles by using water as a solvent . Reaction conditions like temperature, solvent, and catalyst loading critically affect purity and efficiency. For example, deviations from 70°C or suboptimal catalyst amounts can reduce yields or increase by-products .

Basic: How does the structural configuration of this compound contribute to its reactivity and potential biological interactions?

The molecule’s core comprises an ethyl acetate group linked to a 3-methylisoxazole ring. The isoxazole’s electron-rich nitrogen-oxygen heterocycle enhances hydrogen-bonding capacity, facilitating interactions with enzymes or receptors. The methyl group at position 3 sterically stabilizes the ring, while the acetate moiety provides flexibility for derivatization. This structure enables participation in nucleophilic substitutions or cycloadditions, making it a versatile scaffold for bioactive analogs .

Advanced: What methodologies are employed to establish structure-activity relationships (SAR) for this compound derivatives in medicinal chemistry?

SAR studies involve systematic structural modifications (e.g., substituent variations on the isoxazole or acetate group) followed by bioactivity assays. For example:

- Substituent introduction : Fluorine or chlorine atoms at specific positions can enhance binding affinity to targets like cyclooxygenase .

- Scaffold hybridization : Fusion with oxadiazole or thiazole rings (e.g., Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate) alters electronic properties and improves metabolic stability .

- In vitro screening : Derivatives are tested against enzyme targets (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays. Computational tools like molecular docking predict binding modes to guide synthesis .

Advanced: How can researchers resolve contradictions in biological activity data reported for this compound analogs with minor structural variations?

Discrepancies often arise from positional isomerism or subtle structural changes. For example:

- Positional isomerism : Chlorine at the 4-position vs. 3-position on the phenyl ring (as in ) can drastically alter bioactivity due to steric or electronic effects .

- Analytical validation : Ensure consistent purity (>95% via HPLC) and characterization (¹H/¹³C NMR, HRMS) to rule out impurities influencing results .

- Standardized assays : Use identical experimental conditions (e.g., cell lines, enzyme concentrations) to minimize variability .

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity and detects impurities (e.g., reports δ 2.22 ppm for the methyl group) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 443.2092 in ) .

- Elemental analysis : Ensures correct C/H/N/O ratios .

- HPLC : Assesses purity (>99% in optimized syntheses) .

Advanced: What experimental strategies optimize the regioselectivity in the synthesis of this compound derivatives to avoid unwanted by-products?

- Catalyst selection : Organocatalysts like 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride enhance regioselectivity in cyclocondensation reactions .

- Solvent control : Polar solvents (e.g., water) favor specific transition states, reducing side reactions .

- Temperature modulation : Maintaining 70°C prevents thermal decomposition of intermediates .

- Protecting groups : Temporary protection of reactive sites (e.g., acetate carbonyl) directs reactivity to desired positions .

Advanced: How do molecular docking simulations enhance the understanding of this compound's mechanism of action against specific enzymes?

Docking studies (e.g., AutoDock Vina) predict binding affinities and interactions. For example:

- Enzyme active sites : The isoxazole ring may form hydrogen bonds with catalytic residues, while the acetate group occupies hydrophobic pockets .

- Dynamic simulations : Molecular dynamics (MD) assess stability of ligand-enzyme complexes over time .

- Validation : Experimental IC₅₀ values from enzymatic assays correlate with computational predictions to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.